
4-Oxo-2-nonenal
Overview
Description
4-Oxo-2-Nonenal is a lipid peroxidation product that can structurally alter proteins and induce α-synuclein oligomers . It is a highly reactive aldehyde formed during the oxidative degradation of polyunsaturated fatty acids. This compound is known for its role in various biological processes and its potential implications in diseases such as Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Oxo-2-Nonenal can be synthesized through the oxidation of 2-nonenal. The reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired product .
Industrial Production Methods: In an industrial setting, this compound is produced through lipid peroxidation processes. This involves the oxidation of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid, in the presence of reactive oxygen species . The process is carefully monitored to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-2-Nonenal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can react with nucleophiles such as amines and thiols to form adducts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Adducts with amines and thiols.
Scientific Research Applications
Chemical Properties and Formation
4-Oxo-2-nonenal is primarily derived from the oxidative breakdown of polyunsaturated fatty acids, particularly arachidonic acid and linoleic acid. It is formed through the Fe(II)-mediated decomposition of lipid hydroperoxides and exhibits high reactivity towards nucleophiles, making it a potent protein crosslinker. Its formation is closely associated with oxidative stress conditions, which can lead to various pathological states .
Biological Implications
Oxidative Stress and Cellular Damage
ONE is implicated in oxidative stress, which can result in cellular damage and contribute to various diseases. It modifies proteins by forming adducts with amino acids such as cysteine, histidine, lysine, and arginine, leading to functional alterations in proteins involved in cellular signaling and metabolism .
Cardiovascular Health
Research indicates that this compound contributes to the dysfunction of high-density lipoprotein (HDL) by modifying apolipoproteins. Elevated levels of ONE-ketoamide adducts have been observed in individuals with familial hypercholesterolemia, suggesting a role in atherogenesis. The modification of HDL by ONE impairs its protective functions against inflammation and oxidative stress, which are critical factors in cardiovascular diseases .
Neurodegenerative Diseases
In neurobiology, ONE has been shown to induce aggregation of α-synuclein, a protein associated with Parkinson's disease. The aggregation process is exacerbated by agitation and oxidative conditions, indicating that ONE may play a role in the pathophysiology of neurodegenerative disorders .
Therapeutic Applications
Potential as a Biomarker
Due to its association with lipid peroxidation and oxidative stress, this compound serves as a potential biomarker for assessing oxidative damage in various diseases. Its levels can be measured in biological samples to evaluate the extent of oxidative stress and its correlation with disease severity .
Drug Development
The reactivity of ONE with biological macromolecules presents opportunities for drug development. Compounds that can selectively target or mitigate the effects of ONE may offer therapeutic benefits in conditions characterized by excessive oxidative stress. Research into transition metal complexes involving carboxylate derivatives has shown promise in exhibiting antifungal and antibacterial activities, suggesting that derivatives of ONE could also be explored for similar applications .
Case Studies
Mechanism of Action
4-Oxo-2-Nonenal exerts its effects through the modification of proteins and nucleic acids. It forms adducts with histidine and lysine residues on proteins, leading to protein cross-linking and aggregation . This modification can alter the structure and function of proteins, contributing to cellular toxicity and disease pathogenesis. The compound also modifies 2’-deoxyguanosine in DNA, implicating it in mutagenesis and carcinogenesis .
Comparison with Similar Compounds
4-Hydroxy-2-Nonenal: Another lipid peroxidation product with similar reactivity and biological effects.
Malondialdehyde: A smaller aldehyde formed during lipid peroxidation, known for its role in oxidative stress.
Uniqueness of 4-Oxo-2-Nonenal: this compound is unique due to its ability to form stable adducts with proteins and DNA, leading to significant structural and functional changes. Its role in protein aggregation and potential involvement in neurodegenerative diseases sets it apart from other lipid peroxidation products .
Biological Activity
4-Oxo-2-nonenal (4-ONE) is a significant product of lipid peroxidation, which arises from the oxidative degradation of polyunsaturated fatty acids. It is structurally similar to 4-hydroxy-2-nonenal (4-HNE), another well-studied aldehyde. Both compounds are known for their biological activities, including cytotoxicity and the ability to modify proteins, which can lead to various pathological conditions. This article reviews the biological activity of this compound, focusing on its biochemical effects, mechanisms of action, and implications in health and disease.
This compound is formed through oxidative processes involving the cleavage of fatty acyl chains. It can react with various biomolecules, leading to the formation of adducts that may disrupt normal cellular functions. The compound's reactivity is attributed to its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites in proteins and nucleic acids.
Cytotoxicity
Research indicates that 4-ONE exhibits significant cytotoxic effects on various cell types. Notably, it has been shown to be 4-5 times more neurotoxic than 4-HNE at low micromolar concentrations in human neuroblastoma cells . This increased neurotoxicity is associated with its higher reactivity towards proteins, particularly those containing lysine residues, where it forms stable adducts .
Protein Modification
4-ONE can covalently modify proteins through reactions with amino acid side chains. Studies have demonstrated that it forms Schiff bases with lysine residues, leading to structural changes in proteins that may result in loss of function or altered signaling pathways . The modification of proteins by 4-ONE has been implicated in various diseases, including neurodegenerative disorders and cancer.
Mitochondrial Dysfunction
A study examining the effects of 4-ONE on bovine heart mitochondria revealed that it influences mitochondrial morphology and function. Specifically, treatment with 1 mM 4-ONE resulted in increased mitochondrial permeability and altered oxygen consumption rates. This suggests that 4-ONE may contribute to mitochondrial dysfunction under oxidative stress conditions .
Oxidative Stress
The biological activity of 4-ONE is closely linked to oxidative stress mechanisms. It can induce apoptosis and necrosis in cells by promoting reactive oxygen species (ROS) production. This oxidative stress can lead to inflammation and tissue damage, contributing to the progression of diseases such as atherosclerosis and cancer .
Interaction with Antioxidant Systems
Interestingly, 4-ONE also interacts with cellular antioxidant systems. For instance, it has been shown to inhibit the activity of key antioxidant enzymes, exacerbating oxidative damage within cells . This dual role as both a damaging agent and a modulator of antioxidant defenses highlights its complex biological activity.
Case Studies
Q & A
Basic Research Questions
Q. How is 4-Oxo-2-nonenal (ONE) detected and quantified in biological systems?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting ONE and its metabolites (e.g., glutathione conjugates) in vivo. Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) enhances sensitivity by stabilizing reactive carbonyl groups. Compared to 4-hydroxy-2-nonenal (HNE), ONE requires lower detection thresholds due to its higher reactivity, necessitating optimized quenching protocols to prevent artifactual adduct formation during sample preparation .
Q. What are the primary biochemical pathways involved in ONE’s formation?
- Methodological Answer : ONE arises primarily from non-enzymatic lipid peroxidation of ω-6 polyunsaturated fatty acids (PUFAs), such as arachidonic acid, under oxidative stress. Enzymatic pathways involving cytochrome P450 or lipoxygenases may also contribute. Isotopic labeling (e.g., deuterated precursors) combined with LC-MS can trace its formation kinetics in cellular models .
Q. How does ONE’s neurotoxicity compare to HNE, and what experimental models validate this?
- Methodological Answer : ONE exhibits 4–5 times greater neurotoxicity than HNE in human neuroblastoma cell lines (e.g., SH-SY5Y) at sub-lethal concentrations (1–5 μM). Toxicity assays (e.g., MTT, LDH release) paired with live-cell imaging reveal faster mitochondrial depolarization and caspase-3 activation in ONE-treated cells. Spectroscopic analysis of protein adducts (e.g., RNase A, β-lactoglobulin) shows ONE forms Schiff bases with lysine residues 6–31 times faster than HNE .
Advanced Research Questions
Q. How do ONE’s protein modification patterns differ mechanistically from HNE, and what techniques resolve these differences?
- Methodological Answer : ONE predominantly forms Schiff base adducts with lysine ε-amino groups, whereas HNE favors Michael adducts with cysteine or histidine residues. Chemoproteomic workflows (e.g., isotopic tandem orthogonal proteolysis-activity-based protein profiling, isoTOP-ABPP) combined with click chemistry probes (e.g., alkyne-tagged ONE analogs) enable site-specific mapping of modifications. Computational docking studies further predict steric and electronic factors driving ONE’s preferential lysine reactivity .
Q. What strategies reconcile contradictory findings on ONE’s role in redox signaling versus cytotoxicity?
- Methodological Answer : Context-dependent effects arise from ONE’s concentration and cellular redox status. At subtoxic levels (nanomolar range), ONE activates TRPA1 ion channels, triggering Ca²⁺-dependent signaling in neurons (validated via patch-clamp electrophysiology). At micromolar concentrations, it depletes glutathione and forms stable histone adducts (e.g., H3K27 modifications), linking oxidative stress to epigenetic dysregulation. Dual-inhibition studies using TRPA1 antagonists (e.g., HC-030031) and scavengers (e.g., pyridoxamine) clarify these divergent roles .
Q. How can researchers mitigate artifactual ONE generation during lipid extraction and analysis?
- Methodological Answer : Artifacts arise from autoxidation of PUFAs during sample processing. To minimize this, include antioxidants (e.g., butylated hydroxytoluene, BHT) in lysis buffers, perform extractions under inert gas (N₂/Ar), and use cold solvents. Validation via negative controls (e.g., samples spiked with deuterated ONE) and parallel analysis of HNE/ONE ratios ensure specificity .
Q. What advanced methodologies identify ONE’s epigenetic impacts via histone modifications?
- Methodological Answer : Bottom-up proteomics with high-resolution mass spectrometry (e.g., Orbitrap Fusion Lumos) identifies ONE-histone adducts (e.g., H3K23 adduction). Histone extraction under acidic conditions preserves modifications, while immunoaffinity enrichment with pan-specific anti-carbonyl antibodies increases sensitivity. Functional validation via CRISPR-Cas9 knock-in of adduct-mimicking mutations (e.g., lysine-to-glutamine substitutions) assesses transcriptional consequences .
Q. Data Contradiction and Experimental Design
Q. How should researchers address discrepancies in ONE’s reported reactivity with thiol vs. amine groups?
- Methodological Answer : Reactivity depends on pH and nucleophile accessibility. At physiological pH (7.4), ONE’s α,β-unsaturated carbonyl group reacts faster with lysine amines (Schiff base formation), whereas acidic microenvironments (e.g., lysosomes) favor cysteine thiol Michael adducts. Competitive labeling experiments with thiol-blocking agents (e.g., iodoacetamide) and kinetic assays under varied pH conditions resolve these discrepancies .
Q. What in vivo models best capture ONE’s pathophysiological roles in neurodegenerative diseases?
- Methodological Answer : Transgenic mice overexpressing human α-synuclein treated with ONE (intraventricular infusion) replicate Parkinson’s-like pathology, including protein aggregation and dopaminergic neuron loss. Longitudinal monitoring via microdialysis quantifies extracellular ONE levels, while MALDI imaging maps spatial adduct distribution in brain tissue. Comparative studies with HNE highlight ONE’s unique aggregation kinetics .
Properties
IUPAC Name |
(E)-4-oxonon-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-8H,2-4,6H2,1H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPPVOUBHWNCAW-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032845 | |
Record name | 4-Oxo-2-nonenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103560-62-9 | |
Record name | 4-Oxo-2-(E)-nonenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103560-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Oxo-2-nonenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103560629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Oxo-2-nonenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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